![molecular formula C17H40ClO2PSi B14513458 {3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride CAS No. 62573-02-8](/img/structure/B14513458.png)
{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride is a chemical compound that belongs to the class of organophosphonium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. The unique structure of this compound, which includes both silyl and phosphonium groups, makes it particularly interesting for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride typically involves the reaction of a silylating agent with a phosphonium salt. One common method is to react 3-chloropropyltriethoxysilane with dimethyloctylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require mild conditions and can be catalyzed by bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonium group typically yields phosphine oxides, while reduction can produce phosphines.
科学的研究の応用
{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
作用機序
The mechanism by which {3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride exerts its effects involves interactions with molecular targets such as enzymes and cell membranes. The silyl group can enhance the compound’s stability and solubility, while the phosphonium group can facilitate interactions with biological molecules. These interactions can lead to various biological effects, including antimicrobial activity and modulation of enzyme function.
類似化合物との比較
Similar Compounds
- {3-[Trimethoxysilyl]propyl}(dimethyl)octylphosphanium chloride
- {3-[Triethoxysilyl]propyl}(dimethyl)octylphosphanium chloride
- {3-[Methyldimethoxysilyl]propyl}(dimethyl)octylphosphanium chloride
Uniqueness
The unique combination of silyl and phosphonium groups in {3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride distinguishes it from other similar compounds. This combination provides enhanced stability, solubility, and reactivity, making it particularly valuable for various applications in research and industry.
特性
CAS番号 |
62573-02-8 |
|---|---|
分子式 |
C17H40ClO2PSi |
分子量 |
371.0 g/mol |
IUPAC名 |
3-[ethyl(dimethoxy)silyl]propyl-dimethyl-octylphosphanium;chloride |
InChI |
InChI=1S/C17H40O2PSi.ClH/c1-7-9-10-11-12-13-15-20(5,6)16-14-17-21(8-2,18-3)19-4;/h7-17H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
HSNVMSCDHFRIRQ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[P+](C)(C)CCC[Si](CC)(OC)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)

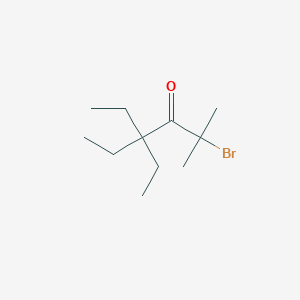
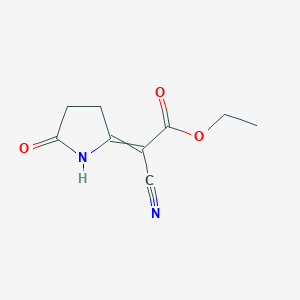

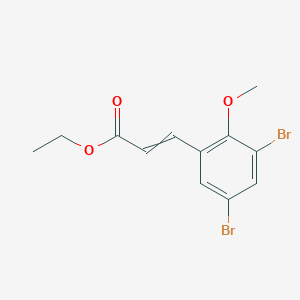
![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)

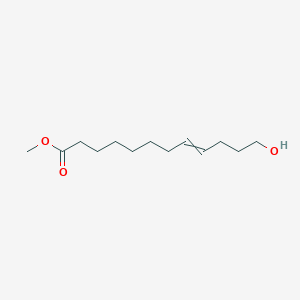
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
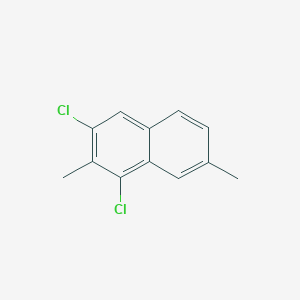
![N-[(4-Nitrophenyl)acetyl]glycine](/img/structure/B14513454.png)
